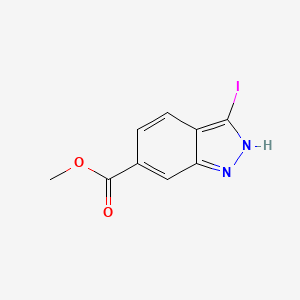

Methyl 3-iodo-1H-indazole-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodo-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXHXVGWOSYULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646284 | |

| Record name | Methyl 3-iodo-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-82-1 | |

| Record name | Methyl 3-iodo-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-1H-indazole-6-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodo-1H-indazole-6-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] Indazole derivatives are known to possess a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. The information presented here is intended to assist researchers in the efficient and reliable preparation of this important building block.

Synthetic Routes

There are two primary synthetic routes for the preparation of this compound. The most direct method involves the iodination of Methyl 1H-indazole-6-carboxylate. An alternative, multi-step approach begins with 4-methyl-3-nitrobenzoic acid methyl ester.

Route 1: Iodination of Methyl 1H-indazole-6-carboxylate

This method is a straightforward, one-step process that directly introduces an iodine atom at the 3-position of the indazole ring.

Route 2: Multi-step Synthesis from 4-methyl-3-nitrobenzoic acid methyl ester

This route involves a three-step sequence: catalytic reduction of the nitro group, diazotization and cyclization to form the indazole ring, followed by iodination.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its immediate precursor.

| Compound | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| This compound | Methyl 1H-indazole-6-carboxylate | KOH, I₂ | DMF | 93.3% | N/A | [3] |

| This compound | Methyl 1H-indazole-6-carboxylate | NaOH, I₂ | Methanol | N/A | N/A | [1] |

| Methyl 1H-indazole-6-carboxylate | 4-methyl-3-aminobenzoic acid methyl ester | Acetic anhydride, Isoamyl nitrite | N/A | N/A | N/A | [1] |

| 4-methyl-3-aminobenzoic acid methyl ester | 4-methyl-3-nitrobenzoic acid methyl ester | Palladium on carbon, H₂ | Methanol | N/A | N/A | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 1H-indazole-6-carboxylate

Materials:

-

Methyl 1H-indazole-6-carboxylate (2.5 g, 14.2 mmol)[3]

-

Potassium hydroxide (KOH) (1.8 g, 31.9 mmol)[3]

-

Iodine (I₂) (5.4 g, 21.3 mmol)[3]

-

Dimethylformamide (DMF) (30 mL)[3]

-

Ethyl acetate (EtOAc)

-

5% Sodium thiosulfate (Na₂S₂O₄) aqueous solution[3]

-

Brine

-

Ice water

Procedure:

-

To a solution of Methyl 1H-indazole-6-carboxylate in DMF, add KOH in batches at 0 °C.[3]

-

Following the addition of KOH, add iodine.[3]

-

Stir the reaction mixture at room temperature for 1 hour.[3]

-

Upon completion of the reaction, pour the mixture into ice water.[3]

-

Extract the aqueous mixture twice with EtOAc.[3]

-

Combine the organic phases and wash sequentially with 5% Na₂S₂O₄ aqueous solution and brine.[3]

-

Dry the organic layer and concentrate to dryness to obtain this compound as a yellow solid.[3] The product can be used in the next step without further purification.[3]

Protocol 2: Multi-step Synthesis of this compound

Step 1: Synthesis of 4-methyl-3-aminobenzoic acid methyl ester [1]

Materials:

-

4-methyl-3-nitrobenzoic acid methyl ester (15.0 g, 25.6 mmol)[1]

-

Palladium on carbon (0.5 g)[1]

-

Methanol (60 mL)[1]

-

Hydrogen gas

Procedure:

-

Dissolve 4-methyl-3-nitrobenzoic acid methyl ester in methanol in a reaction bottle.[1]

-

Add palladium on carbon to the solution.[1]

-

Introduce hydrogen gas and react at room temperature for 3 hours, monitoring the reaction progress with thin-layer chromatography.[1]

Step 2: Synthesis of Methyl 1H-indazole-6-carboxylate [1]

Materials:

-

4-methyl-3-aminobenzoic acid methyl ester

-

Acetic anhydride

-

Isoamyl nitrite

Procedure:

-

React 4-methyl-3-aminobenzoic acid methyl ester with isoamyl nitrite under the catalysis of acetic anhydride to obtain Methyl 1H-indazole-6-carboxylate.[1]

Step 3: Synthesis of this compound [1]

Materials:

-

Methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol)[1]

-

Sodium hydroxide (0.8 g, 20.0 mmol)[1]

-

Iodine (5.2 g, 20.0 mmol)[1]

-

Methanol (50 mL)[1]

-

Saturated sodium sulfite solution

Procedure:

-

Dissolve Methyl 1H-indazole-6-carboxylate and sodium hydroxide in methanol and stir to dissolve.[1]

-

Add iodine in batches at room temperature over 0.5 hours and continue the reaction for 1 hour, monitoring by thin-layer chromatography.[1]

-

Filter the reaction mixture and evaporate the filtrate to dryness.[1]

-

Add 45 mL of saturated sodium sulfite solution to the residue and stir for 0.5 hours to precipitate a solid.[1]

-

Filter and dry the filter cake to obtain a light yellow solid of this compound.[1]

Synthetic Workflow Visualization

The following diagram illustrates the single-step synthesis of this compound from its immediate precursor.

Caption: Synthetic workflow for the iodination of Methyl 1H-indazole-6-carboxylate.

This second diagram outlines the multi-step synthesis starting from 4-methyl-3-nitrobenzoic acid methyl ester.

Caption: Multi-step synthesis of this compound.

References

"Methyl 3-iodo-1H-indazole-6-carboxylate chemical properties"

An In-depth Technical Guide to Methyl 3-iodo-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. This indazole derivative serves as a crucial building block in medicinal chemistry and drug discovery, primarily due to the versatile reactivity of the indazole scaffold.[1][2] Indazole-containing compounds are recognized for a wide range of biological activities, including anti-inflammatory and anti-tumor properties, and are particularly prominent as kinase inhibitors in targeted cancer therapies.[1][3]

Core Chemical Properties

This compound is a solid, often appearing as a yellow substance.[4][5] Its core structure consists of a bicyclic indazole ring, iodinated at the 3-position, with a methyl ester group at the 6-position.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 885518-82-1 | [1][4][5][6] |

| Molecular Formula | C₉H₇IN₂O₂ | [1][5][6][7] |

| Molecular Weight | 302.07 g/mol | [5][6][7] |

| Appearance | Yellow Solid | [4] |

| Boiling Point | 421.4 ± 25.0 °C (Predicted) | [8] |

| Density | 1.948 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 10.47 ± 0.40 (Predicted) | [8] |

| Purity | ≥95-98% (Typically by HPLC) | [6][9] |

| Mass Spectrometry | LC/MS (ESI) m/z: 303 (M + H)⁺ | [4] |

Structural Identifiers

| Identifier | Value | Source(s) |

| InChI Key | VSXHXVGWOSYULI-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)c1ccc2c(I)n[nH]c2c1 | [5] |

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and characterization of this compound. The following sections provide established protocols.

Synthesis of this compound

The most common route involves the direct iodination of the precursor, Methyl 1H-indazole-6-carboxylate. Two variations of this procedure are presented below.

Protocol 1: Iodination using KOH in DMF

This procedure is noted for its high yield and straightforward execution.[4]

-

Dissolution: Dissolve Methyl 1H-indazole-6-carboxylate (2.5 g, 14.2 mmol) in N,N-Dimethylformamide (DMF, 30 mL).

-

Base Addition: Add potassium hydroxide (KOH, 1.8 g, 31.9 mmol) to the solution in batches.

-

Iodination: Cool the mixture to 0 °C and add elemental iodine (I₂, 5.4 g, 21.3 mmol).

-

Reaction: Allow the reaction mixture to stir at room temperature for 1 hour, monitoring completion via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the mixture into ice water and perform extraction twice with ethyl acetate (EtOAc).

-

Washing: Combine the organic phases and wash sequentially with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₄) and then with brine.

-

Isolation: Dry the organic layer and concentrate it to dryness to yield the product as a yellow solid (Expected Yield: ~93%).[4]

Protocol 2: Iodination using NaOH in Methanol

This method offers an alternative solvent and base system.[1]

-

Dissolution: In a reaction vessel, stir and dissolve Methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol) and sodium hydroxide (NaOH, 0.8 g, 20.0 mmol) in methanol (50 mL).

-

Iodination: At room temperature, add elemental iodine (I₂, 5.2 g, 20.0 mmol) in batches over a period of 30 minutes.

-

Reaction: Let the reaction proceed for 1 hour, monitoring progress by TLC.

-

Workup: After the reaction is complete, evaporate the solvent under reduced pressure. Add 150 mL of water to the residue.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 60 mL).

-

Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (2 x 50 mL).

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the final product.[1]

Spectroscopic Characterization Protocol

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.[10] For ¹³C NMR, proton-decoupled acquisition is standard to obtain singlets for each carbon signal.[10]

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile.[3]

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion, typically observed as [M+H]⁺.[3]

-

Mass Analysis: Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, to confirm the elemental composition by comparing the exact mass to the theoretical mass.[3]

-

-

Infrared (IR) Spectroscopy:

-

Data Acquisition: Record the IR spectrum using a spectrometer, often with a universal ATR sampling accessory.[11] Key absorptions to note would be related to N-H, C=O (ester), and aromatic C-H and C=C stretching vibrations.

-

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general chemical synthesis pathway for this compound from its non-iodinated precursor.

Caption: General synthesis workflow for this compound.

Analytical Characterization Workflow

This diagram outlines the standard experimental workflow for the structural verification and purity analysis of the synthesized compound.

Caption: Standard workflow for the analytical characterization of the title compound.

Conceptual Role in Drug Development

While specific signaling pathways for this exact molecule are not widely documented, its indazole core is a well-established pharmacophore in kinase inhibitors.[3] The diagram below conceptualizes its role.

Caption: Conceptual mechanism of indazole derivatives as kinase inhibitors in signaling pathways.

Safety Information

It is essential to handle this chemical with appropriate safety precautions.

-

Hazard Classification: Acutely Toxic (Oral, Category 4).[5]

-

Signal Word: Warning.[5]

-

Hazard Statement: H302 - Harmful if swallowed.[5]

-

Pictogram: GHS07 (Exclamation Mark).[5]

-

Storage: Store with other combustible solids (Storage Class 11).[5]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. capotchem.com [capotchem.com]

- 7. 3-Iodo-1H-indazole-6-carboxylic acid methyl ester AldrichCPR 885518-82-1 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. This compound, CasNo.885518-82-1 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 10. benchchem.com [benchchem.com]

- 11. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

An In-depth Technical Guide to Methyl 3-iodo-1H-indazole-6-carboxylate (CAS: 885518-82-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-iodo-1H-indazole-6-carboxylate, a key building block in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, synthesis methodologies, safety information, and its significant role in the development of kinase inhibitors for therapeutic applications.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₇IN₂O₂ and a molecular weight of 302.07 g/mol .[1][2] It is recognized as a valuable intermediate in the fields of medicine and the chemical industry due to the presence of two reactive groups, iodine and a carboxyl group, which allow for facile derivatization.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 885518-82-1 | [1][3] |

| Molecular Formula | C₉H₇IN₂O₂ | [1][3] |

| Molecular Weight | 302.07 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Predicted Boiling Point | 421.4 ± 25.0 °C | [2] |

| Predicted Density | 1.948 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 10.47 ± 0.40 | [2] |

| Mass Spectrometry (LC/MS, ESI) | m/z: 303 (M + H)⁺ | [4] |

Synthesis Protocols

Two primary synthetic routes for this compound have been reported.

Three-Step Synthesis from 4-methyl-3-nitrobenzoic acid methyl ester

This widely used method involves a three-step reaction sequence starting from 4-methyl-3-nitrobenzoic acid methyl ester.[3]

Experimental Protocol:

-

Step 1: Synthesis of 4-methyl-3-aminobenzoic acid methyl ester. This step involves the catalytic reduction of the nitro group of the starting material using palladium on carbon.

-

Step 2: Synthesis of 1H-indazole-6-carboxylic acid methyl ester. The intermediate from Step 1 is reacted with isoamyl nitrite under the catalysis of acetic anhydride to yield the indazole ring system. The crude product is purified by silica gel column chromatography.[3]

-

Step 3: Iodination to this compound. 3.0 g (17.0 mmol) of 1H-indazole-6-carboxylic acid methyl ester is dissolved in 50 mL of methanol, and 0.8 g (20.0 mmol) of sodium hydroxide is added with stirring. Elemental iodine (5.2 g, 20.0 mmol) is then added in batches at room temperature over 30 minutes. The reaction is monitored by thin-layer chromatography and proceeds for 1 hour. After completion, the reaction mixture is filtered, and the filtrate is evaporated to dryness. 45 mL of a saturated sodium sulfite solution is added to the residue, and the mixture is stirred for 30 minutes, leading to the precipitation of the solid product. The precipitate is filtered and dried to yield the final product as a light-yellow solid.[3]

Direct Iodination of Methyl 1H-indazole-6-carboxylate

This method provides a more direct route to the target compound.[4]

Experimental Protocol:

-

To a solution of methyl 1H-indazole-6-carboxylate (2.5 g, 14.2 mmol) in 30 mL of dimethylformamide (DMF), potassium hydroxide (1.8 g, 31.9 mmol) is added in batches.

-

The mixture is cooled to 0 °C, and iodine (5.4 g, 21.3 mmol) is added.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Upon completion, the mixture is poured into ice water and extracted twice with ethyl acetate.

-

The combined organic phases are washed sequentially with a 5% aqueous solution of Na₂S₂O₄ and brine, then dried and concentrated to afford the product as a yellow solid with a yield of 93.3%.[4]

Safety Information

This compound is classified as Acute Toxicity, Oral, Category 4.[1]

Table 2: GHS Hazard and Precautionary Statements

| Pictogram | GHS07 (Exclamation mark)[1] |

| Signal Word | Warning[1] |

| Hazard Statement | H302: Harmful if swallowed[1] |

| Storage Class | 11: Combustible Solids[1] |

Applications in Drug Discovery and Development

The indazole scaffold is a prominent feature in many biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[5] this compound serves as a versatile precursor for the synthesis of a diverse range of indazole derivatives through palladium-catalyzed cross-coupling reactions. The iodine atom at the C-3 position is an excellent leaving group for these transformations.

Key synthetic applications include:

-

Suzuki-Miyaura Coupling: For the synthesis of 3-aryl or 3-heteroaryl indazoles.

-

Sonogashira Coupling: For the introduction of alkynyl groups at the C-3 position.

-

Buchwald-Hartwig Amination: For the synthesis of 3-aminoindazole derivatives.

These reactions enable the generation of extensive compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[6]

Role in the Synthesis of PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.[1][7] Indazole-based compounds have been identified as potent inhibitors of this pathway.

While a specific drug synthesized directly from this compound is not prominently documented in publicly available literature, its structural motifs are central to the design of inhibitors targeting this pathway. The general strategy involves using the 3-iodo-indazole core to introduce various substituents that can interact with the ATP-binding pocket of kinases within the PI3K/Akt/mTOR pathway.

The synthesis of such inhibitors often involves a Suzuki coupling reaction between the 3-iodo-indazole core and a suitable boronic acid derivative to introduce a specific aryl or heteroaryl moiety. This modular approach allows for the systematic exploration of the chemical space around the indazole scaffold to optimize potency and selectivity for the target kinase.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its readily functionalizable structure makes it an ideal starting material for the synthesis of diverse libraries of indazole derivatives. In particular, its role as a key building block for the development of kinase inhibitors targeting critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores its importance for researchers and scientists in the field of oncology drug discovery. The synthetic protocols outlined in this guide provide a solid foundation for the utilization of this compound in the pursuit of novel therapeutic agents.

References

- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 4. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

"Methyl 3-iodo-1H-indazole-6-carboxylate molecular structure"

A Technical Guide to Methyl 3-iodo-1H-indazole-6-carboxylate

Abstract: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and drug development. It details the molecule's physicochemical properties, provides an experimental protocol for its synthesis, and outlines standard methods for its spectroscopic characterization. The guide also explores its application as a crucial intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. This paper is intended for researchers, chemists, and professionals in the pharmaceutical industry.

Molecular Identity and Physicochemical Properties

This compound is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds, making this molecule a valuable starting point for synthetic elaboration.[1] Indazole-containing molecules have shown a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-arthritic properties.[1][2]

The key quantitative and qualitative data for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 885518-82-1 | [1][3][4][5][6] |

| Molecular Formula | C9H7IN2O2 | [1][3][6][7] |

| Molecular Weight | 302.07 g/mol | [3][6][7] |

| Appearance | White to yellow solid | [1][5] |

| Purity | Typically ≥97% (HPLC) | [6][8] |

| SMILES | O=C(C1=CC2=C(C=C1)C(I)=NN2)OC | [3] |

| Density (Predicted) | 1.948 ± 0.06 g/cm³ | [7] |

| Boiling Point (Predicted) | 421.4 ± 25.0 °C | [7] |

| pKa (Predicted) | 10.47 ± 0.40 | [7] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |

Synthesis and Purification

The preparation of this compound is typically achieved through the direct iodination of its non-iodinated precursor, Methyl 1H-indazole-6-carboxylate.[1][5] The reaction introduces an iodine atom at the C-3 position of the indazole ring, a position that is activated for further chemical modification via cross-coupling reactions.[9]

Experimental Protocol: Synthesis

This protocol is a synthesized methodology based on established procedures.[1][5]

-

Reaction Setup: To a solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in dimethylformamide (DMF, ~12 mL per gram of starting material), add potassium hydroxide (KOH, ~2.2 eq) in portions at 0 °C.

-

Iodination: Following the addition of the base, add solid iodine (I₂, ~1.5 eq) in batches, ensuring the temperature remains controlled.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into ice water. This will quench the reaction and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic phases.

-

Washing: Wash the combined organic layers sequentially with an aqueous solution of 5% sodium thiosulfate (Na₂S₂O₄) to remove excess iodine, followed by a saturated brine solution.[5]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.[1][5]

-

Purification: The crude solid can be further purified by silica gel column chromatography to afford the final product with high purity.[1]

Spectroscopic Analysis

Structural elucidation and purity assessment are critical for any synthetic compound intended for research or development. Spectroscopic techniques are the primary tools for this characterization.

| Technique | Observation | Reference |

| LC/MS (ESI) | m/z: 303 [M+H]⁺ | [5] |

Expected Spectral Features

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indazole ring and a singlet for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the iodine and carboxylate groups. The NH proton will appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will display nine distinct carbon signals, including the carbonyl carbon of the ester, the aromatic carbons of the bicyclic ring, and the methyl carbon. The carbon atom attached to the iodine (C3) will be significantly shifted.

-

FT-IR: Key absorption bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches, and a strong C=O stretch from the ester group (around 1700-1720 cm⁻¹).

Experimental Protocol: General Spectroscopic Analysis

The following is a generalized workflow for the characterization of the title compound.[10][11]

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

MS: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile for analysis by electrospray ionization (ESI).

-

IR: Prepare a KBr pellet containing a small amount of the solid sample or analyze using an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

NMR: Record ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 300 or 600 MHz).

-

MS: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

IR: Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to assign the structure.

-

Confirm the molecular weight and formula from the mass spectrometry data.

-

Identify characteristic functional groups from the IR absorption bands.

-

Applications in Drug Discovery

This compound is not typically an end-product but rather a versatile intermediate for creating more complex molecules.[12] The iodine atom at the C-3 position is a key functional handle for metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[9] These reactions allow for the introduction of various aryl, heteroaryl, or vinyl groups at this position, enabling the rapid generation of diverse chemical libraries for biological screening.

Many indazole derivatives developed from such intermediates function as kinase inhibitors, which are a critical class of anti-cancer drugs.[2][13] By blocking the action of specific kinases, these compounds can interfere with signaling pathways that control cell growth and proliferation.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 885518-82-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.885518-82-1 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 5. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound 97% - CAS:885518-82-1 - 如吉生物科技 [shruji.com]

- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

Technical Guide: Iodination of Methyl 1H-indazole-6-carboxylate

This document provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of methyl 3-iodo-1H-indazole-6-carboxylate. The iodination of the indazole core is a critical step in the synthesis of various biologically active compounds, making this procedure highly relevant for researchers in medicinal chemistry and drug development. The iodine atom serves as a versatile functional handle for subsequent cross-coupling reactions, enabling the creation of diverse molecular libraries.[1][2]

Reaction Scheme

The electrophilic iodination of methyl 1H-indazole-6-carboxylate occurs regioselectively at the C-3 position of the indazole ring. The reaction is typically carried out in the presence of molecular iodine and a base.

Caption: Iodination of methyl 1H-indazole-6-carboxylate at the C-3 position.

Experimental Protocol

This protocol is adapted from a documented synthesis of this compound.[3]

2.1. Materials and Equipment:

-

Reactants: Methyl 1H-indazole-6-carboxylate, Iodine (I₂), Sodium hydroxide (NaOH).

-

Solvents: Methanol (MeOH), Saturated sodium sulfite (Na₂SO₃) solution.

-

Equipment: Reaction flask, magnetic stirrer, filtration apparatus, rotary evaporator, standard laboratory glassware.

2.2. Procedure:

-

To a reaction flask, add methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol) and methanol (50 mL).[3]

-

Add sodium hydroxide (0.8 g, 20.0 mmol) to the flask and stir the mixture until all solids are dissolved.[3]

-

At room temperature, add elemental iodine (5.2 g, 20.0 mmol) to the solution in batches over a period of 30 minutes.[3]

-

Allow the reaction to proceed for 1 hour after the complete addition of iodine. The progress of the reaction should be monitored using thin-layer chromatography (TLC).[3]

-

Upon completion, filter the reaction mixture.

-

Evaporate the filtrate to dryness under reduced pressure.[3]

-

To the resulting residue, add 45 mL of a saturated sodium sulfite solution to quench any excess iodine. Stir this mixture for 30 minutes, during which a solid product will precipitate.[3]

-

Collect the precipitated solid by filtration.

-

Dry the filter cake to obtain the final product, a light yellow solid of this compound.[3]

Alternative Conditions: Several sources describe similar iodination reactions on the indazole scaffold using a different base and solvent system, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF).[2][4][5] These conditions may also be applicable and could be explored for optimization.

Data Presentation

The following tables summarize the quantitative data for the described protocol.

Table 1: Reagents and Stoichiometry

| Role | Compound Name | Formula | M.W. ( g/mol ) | Amount (g) | Amount (mmol) | Molar Ratio |

|---|---|---|---|---|---|---|

| Substrate | Methyl 1H-indazole-6-carboxylate | C₉H₈N₂O₂ | 176.17 | 3.0 | 17.0 | 1.0 |

| Iodinating Agent | Iodine | I₂ | 253.81 | 5.2 | 20.0 | ~1.18 |

| Base | Sodium Hydroxide | NaOH | 40.00 | 0.8 | 20.0 | ~1.18 |

| Solvent | Methanol | CH₃OH | 32.04 | 50 mL | - | - |

Table 2: Reaction and Work-up Conditions

| Parameter | Details |

|---|---|

| Temperature | Room Temperature |

| Reaction Time | 1.5 hours (0.5h for addition, 1h reaction)[3] |

| Work-up | 1. Filtration. 2. Evaporation of filtrate. 3. Quenching with saturated sodium sulfite solution. 4. Filtration and drying of the solid product.[3] |

| Purification | The protocol suggests the product precipitates as a solid and is purified by filtration. For higher purity, column chromatography could be employed.[1][3] |

| Product | Light yellow solid.[3] |

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: Spectroscopic Profile of Methyl 3-iodo-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-iodo-1H-indazole-6-carboxylate (CAS Number: 885518-82-1). Due to the limited availability of experimentally derived spectra in public literature, this document presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These predictions are based on the analysis of structurally analogous compounds and serve as a valuable reference for researchers working with this molecule.

Chemical Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 885518-82-1

-

Molecular Formula: C₉H₇IN₂O₂[1]

-

Molecular Weight: 302.07 g/mol [1]

-

Structure:

Synthesis and Characterization Workflow

The general workflow for the preparation and analysis of this compound is outlined below.

Caption: General workflow for synthesis and characterization.

Spectroscopic Data

Mass Spectrometry (MS)

-

Method: Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI).

-

Observed Ion: m/z: 303 (M + H)⁺.[2]

Parameter Value Ionization Mode ESI Positive Molecular Formula C₉H₇IN₂O₂ Exact Mass 301.9552 Observed m/z 303 [M+H]⁺

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectral data for this compound in DMSO-d₆ are as follows. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) NH (indazole) ~13.5 - 14.0 br s - H-4 ~7.8 - 8.0 d ~8.5 H-5 ~7.4 - 7.6 dd ~8.5, ~1.5 H-7 ~8.1 - 8.3 d ~1.0 OCH₃ (ester) ~3.9 s -

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectral data are provided below, referenced to the solvent peak (DMSO-d₆).

Carbon Assignment Predicted Chemical Shift (δ, ppm) C=O (ester) ~166 C-3 ~90 - 95 C-3a ~141 C-4 ~122 C-5 ~124 C-6 ~125 C-7 ~115 C-7a ~140 OCH₃ (ester) ~52

Predicted Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands are listed below.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity N-H Stretch (indazole) 3100 - 3300 Broad C-H Stretch (aromatic) 3000 - 3100 Medium C-H Stretch (aliphatic, OCH₃) 2850 - 2960 Medium C=O Stretch (ester) 1700 - 1725 Strong C=C Stretch (aromatic) 1450 - 1600 Medium C-O Stretch (ester) 1200 - 1300 Strong

Experimental Protocols

Synthesis of this compound

This protocol is a compilation from reported literature procedures.[2][3]

Caption: Synthesis protocol for this compound.

Detailed Steps:

-

To a solution of methyl 1H-indazole-6-carboxylate (e.g., 2.5 g, 14.2 mmol) in dimethylformamide (DMF, 30 mL), potassium hydroxide (KOH, e.g., 1.8 g, 31.9 mmol) is added in batches at 0 °C.[2]

-

Iodine (e.g., 5.4 g, 21.3 mmol) is then added, and the reaction mixture is stirred at room temperature for approximately 1 hour.[2]

-

Upon completion, the reaction mixture is poured into ice water.[2]

-

The aqueous mixture is extracted twice with ethyl acetate (EtOAc).[2]

-

The combined organic phases are washed sequentially with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₄) and brine.[2]

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product as a yellow solid.[2]

-

Further purification can be achieved by column chromatography on silica gel if required.[3]

NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of indazole derivatives.[1][2]

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and shimmed to optimize magnetic field homogeneity.

-

A standard one-dimensional ¹H spectrum is acquired with typical parameters such as a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C spectrum is acquired to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (LC-MS)

A general procedure for LC-MS analysis using ESI is as follows.[2][4]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid (0.1%) to promote protonation in positive ion mode.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI in positive mode is suitable for this compound to detect the [M+H]⁺ ion.

-

Capillary Voltage: Typically set between 3-5 kV.

-

Drying Gas: Nitrogen gas is used at a specific temperature (e.g., 300-350 °C) and flow rate to aid in desolvation.

-

Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 100-500).

This technical guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to obtain experimental data to confirm these predicted values.

References

In-Depth NMR Analysis of Methyl 3-iodo-1H-indazole-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Methyl 3-iodo-1H-indazole-6-carboxylate (CAS No: 885518-82-1), a key intermediate in pharmaceutical synthesis.[1][2][3] While experimental spectra for this specific molecule are not widely published, this document presents a detailed predicted analysis based on established principles of NMR spectroscopy and data from structurally related analogs.

Molecular Structure and Predicted NMR Data

The structural elucidation of this compound is critical for its application in drug discovery and development. NMR spectroscopy is the most powerful technique for this purpose. The predicted ¹H and ¹³C NMR data are summarized below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal five distinct signals, corresponding to the three aromatic protons on the indazole ring, the methyl ester protons, and the N-H proton. The chemical shifts (δ) are predicted based on the electronic environment of each proton, influenced by the electron-withdrawing effects of the iodine and carboxylate groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1 (N-H) | ~13.5 | broad singlet (br s) | - | 1H |

| H-4 | ~7.8 - 8.0 | doublet (d) | ~8.5 | 1H |

| H-5 | ~7.6 - 7.7 | doublet of doublets (dd) | ~8.5, ~1.5 | 1H |

| H-7 | ~8.2 - 8.4 | singlet (s) | - | 1H |

| -OCH₃ | ~3.9 | singlet (s) | - | 3H |

Note: Predictions are based on spectra of similar indazole compounds acquired in DMSO-d₆. The broadness of the N-H signal is due to proton exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show nine signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~90 - 95 |

| C-3a | ~140 - 142 |

| C-4 | ~122 - 124 |

| C-5 | ~121 - 123 |

| C-6 | ~125 - 127 |

| C-7 | ~115 - 117 |

| C-7a | ~140 - 142 |

| -C=O | ~166 - 168 |

| -OCH₃ | ~52 - 54 |

Experimental Protocols

The following section details a standard protocol for the NMR analysis of this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for indazole derivatives as it allows for the observation of the exchangeable N-H proton.[4]

-

Concentration : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[4]

NMR Data Acquisition

-

Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to ensure magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4]

-

The number of scans can range from 8 to 64, depending on the sample concentration.[4]

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[4]

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[4]

-

Visualizations

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with numbering for correlation with the NMR data.

Caption: Molecular structure of this compound.

NMR Analysis Workflow

This diagram outlines the general workflow for the NMR analysis of a small molecule like this compound.

Caption: General workflow for NMR data acquisition and analysis.

References

Mass Spectrometry of Methyl 3-iodo-1H-indazole-6-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 3-iodo-1H-indazole-6-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines expected quantitative data, detailed experimental protocols, and predicted fragmentation pathways to aid in the structural elucidation and quality control of this compound.

Core Data Presentation

The primary quantitative data available from mass spectrometry is the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound (Molecular Formula: C₉H₇IN₂O₂; Molecular Weight: 302.07 g/mol ), the following data has been reported and can be expected.

| Ion Type | Ionization Mode | Observed m/z | Notes |

| Protonated Molecule | Electrospray Ionization (ESI) | 303 | Corresponds to [M+H]⁺.[1] |

| Molecular Ion | Electron Ionization (EI) | 302 | Corresponds to [M]⁺•. |

Predicted Fragmentation Data (EI-MS)

Based on the principles of mass spectrometry and analysis of similar halogenated and indazole-containing compounds, a predicted fragmentation pattern under Electron Ionization (EI) is presented below. The relative abundance is an educated estimation and will vary based on experimental conditions.

| Predicted m/z | Predicted Fragment Ion | Predicted Relative Abundance |

| 302 | [C₉H₇IN₂O₂]⁺• | High |

| 271 | [C₈H₄IN₂O]⁺• | Medium |

| 175 | [C₉H₇N₂O₂]⁺ | Medium |

| 144 | [C₈H₄N₂O]⁺• | High |

| 127 | [I]⁺ | Medium |

| 116 | [C₇H₄N₂]⁺• | Low |

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of this compound are provided below. These protocols are based on established methods for similar small organic molecules.

Electrospray Ionization (ESI) Mass Spectrometry

This technique is suitable for generating intact molecular ions with minimal fragmentation, ideal for confirming molecular weight.

1. Sample Preparation:

-

Dissolve 1-5 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

The mobile phase should ideally consist of a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

2. Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (Nitrogen) Pressure: 30 - 50 psi.

-

Drying Gas (Nitrogen) Flow Rate: 5 - 10 L/min.

-

Drying Gas Temperature: 300 - 350 °C.

-

Mass Range: m/z 50 - 500.

3. Data Acquisition and Analysis:

-

Acquire data in full scan mode to detect the [M+H]⁺ ion at m/z 303.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion at m/z 303 and applying collision-induced dissociation (CID) to generate fragment ions.

Electron Ionization (EI) Mass Spectrometry

EI is a higher-energy ionization technique that induces characteristic fragmentation, providing valuable structural information. It is often coupled with Gas Chromatography (GC-MS).

1. Sample Preparation:

-

Prepare a dilute solution of the sample (0.1 - 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

2. Instrumentation and Parameters (GC-MS):

-

Gas Chromatograph: Use a GC system with a suitable capillary column (e.g., HP-5MS).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40 - 500.

3. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to identify the molecular ion ([M]⁺• at m/z 302) and characteristic fragment ions.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the mass spectrometry of this compound, the following diagrams are provided.

References

The Core of Innovation: A Technical Guide to the Physical and Chemical Properties of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] The diverse biological activities of substituted indazoles, ranging from anticancer to anti-inflammatory and antimicrobial, have spurred extensive research into their synthesis and functionalization.[2][3] A thorough understanding of the physical and chemical properties of these compounds is paramount for optimizing their pharmacological profiles, including absorption, distribution, metabolism, and excretion (ADME). This in-depth technical guide provides a comprehensive overview of the key physicochemical characteristics of substituted indazoles, detailed experimental methodologies for their determination, and insights into their modulation of critical biological signaling pathways.

Physical Properties of Substituted Indazoles

The physical properties of substituted indazoles are crucial determinants of their behavior in biological systems. Properties such as melting point, boiling point, acidity (pKa), and lipophilicity (logP) influence solubility, permeability, and interaction with biological targets.

Melting and Boiling Points

The melting and boiling points of substituted indazoles are influenced by factors such as molecular weight, symmetry, and the nature of intermolecular forces, including hydrogen bonding and van der Waals interactions.[4] Generally, increased molecular weight and the presence of functional groups capable of hydrogen bonding lead to higher melting and boiling points.

Table 1: Melting Points of Selected Substituted Indazoles

| Compound | Substituent(s) | Melting Point (°C) |

| 1H-Indazole | - | 148[3] |

| 5-Nitroindazole | 5-NO₂ | ~207[5] |

| 1H-Indazole-3-carboxylic acid | 3-COOH | Decomposes |

| 1H-Indazole-5-carboxylic acid | 5-COOH | >300 |

| 1H-Indazole-6-carboxylic acid | 6-COOH | >300 |

| 1-Methyl-1H-indazole-6-carboxylic acid methyl ester | 1-CH₃, 6-COOCH₃ | 110-112 |

| 2-(4-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one | 1-CH₃, 2-(4-bromobenzyl), 5-NO₂ | 144–146[6] |

| 2-(4-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one | 1-CH₃, 2-(4-fluorobenzyl), 5-NO₂ | 139–141[6] |

| 10-Fluoro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one | 10-F, 2-CF₃ | 289-291[7] |

| 9-(Trifluoromethyl)pyrazino[2′,3′:3,4]pyrazolo[1,5-a]pyrimidin-7(10H)-one | 9-CF₃ | 261-263[7] |

Note: Data compiled from multiple sources.[3][5][6][7] The melting point of indazole carboxylic acids can vary depending on the experimental conditions due to decomposition.

Acidity and Basicity (pKa)

Indazoles are amphoteric compounds, capable of acting as both weak acids and weak bases.[8] The pKa values are highly dependent on the nature and position of the substituents on the indazole ring. Electron-withdrawing groups, such as the nitro group, increase the acidity of the N-H proton, while electron-donating groups decrease it. The basicity is attributed to the lone pair of electrons on the non-protonated nitrogen atom.

No comprehensive table of experimental pKa values for a wide range of substituted indazoles was found in the searched literature. Researchers are advised to consult specialized databases or perform experimental determination for specific compounds of interest.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, influencing membrane permeability and solubility. The logP value is the logarithm of the ratio of the concentration of a compound in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water). A study on synthesized indazole derivatives reported calculated mollogp values ranging from 0.74 to 3.28.[9]

Table 2: Calculated logP Values for Selected Substituted Indazoles

| Compound | Substituent(s) | Calculated logP |

| 1H-Indazole | - | 1.84 |

| 1-(2,4-dinitrophenyl)-1H-indazole | 1-(2,4-dinitrophenyl) | 3.28[9] |

| Substituted Indazole Derivative 3d | (Structure not specified) | 2.91[9] |

| Substituted Indazole Derivative 3g | (Structure not specified) | 2.89[9] |

| Substituted Indazole Derivative 3h | (Structure not specified) | 2.59[9] |

Note: Data extracted from a study reporting calculated molecular properties.[9] The specific structures for derivatives 3d, 3g, and 3h were not detailed in the source.

Chemical Properties and Reactivity

The chemical reactivity of the indazole ring is influenced by the presence of two nitrogen atoms and the aromatic system. The reactivity can be modulated by the introduction of various substituents.

N-Alkylation and N-Arylation

Alkylation and arylation of the indazole nitrogen atoms are common synthetic modifications. The reaction of indazoles with alkylating or arylating agents can lead to a mixture of N1 and N2 substituted products. The regioselectivity of these reactions is influenced by the nature of the substituent on the indazole ring, the electrophile, the base, and the solvent used.[10] For instance, N1-alkylation is often favored under thermodynamic control.[11]

C-H Functionalization

Direct functionalization of the C-H bonds of the indazole nucleus is a powerful tool for the synthesis of novel derivatives.[12] C3-functionalization is a common target, and various methods have been developed for halogenation, arylation, and other modifications at this position.[13] For example, iodination at the C3 position can be achieved using iodine and a base like potassium hydroxide in DMF.[13]

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of substituted indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the structure of substituted indazoles. The chemical shifts of the protons and carbons are sensitive to the electronic environment and the position of substituents. For example, in ¹H NMR, the chemical shift of the H3 proton is a key indicator for distinguishing between N1 and N2 isomers.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for N-H stretching (around 3150 cm⁻¹ for 1H-indazole), C=N, and C=C stretching vibrations of the aromatic rings are typically observed.[14]

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The absorption maxima (λmax) are influenced by the nature and position of substituents on the indazole ring. For instance, 1H-indazole in acetonitrile exhibits a distinct absorption spectrum.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of the physicochemical properties of substituted indazoles.

Melting Point Determination

Method: Capillary Method

-

Sample Preparation: A small amount of the dry, purified substituted indazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.[13]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of approximately 1-2 °C per minute near the expected melting point.

-

Measurement: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.[13]

Boiling Point Determination

Method: Micro Boiling Point Method (Thiele Tube)

-

Sample Preparation: A small amount of the liquid substituted indazole (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) and a thermometer are used. The small test tube is attached to the thermometer.

-

Procedure: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.

-

Measurement: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[16][17]

pKa Determination

Method: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of the substituted indazole is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the addition of a standardized titrant (acid or base).

-

Procedure: The solution of the indazole derivative is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

logP Determination

Method: Shake-Flask Method

-

Solvent Preparation: 1-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[18]

-

Sample Preparation: A known amount of the substituted indazole is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A known volume of the prepared sample solution is mixed with a known volume of the other phase in a flask. The flask is shaken for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.[1]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Measurement: The concentration of the substituted indazole in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.[18]

Biological Signaling Pathways

Substituted indazoles exert their biological effects by modulating various signaling pathways. Two prominent examples in the context of cancer therapy are the inhibition of the VEGFR-2 signaling pathway and the induction of apoptosis.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[19][20] Several substituted indazoles have been developed as potent inhibitors of VEGFR-2 kinase activity.[21] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block the downstream signaling cascade, which includes the Ras/Raf/MEK/ERK and PI3K/Akt pathways, thereby inhibiting endothelial cell proliferation, migration, and survival.[20]

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted indazoles.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including certain substituted indazoles, function by inducing apoptosis in cancer cells. One of the key pathways for apoptosis induction involves the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial outer membrane.[4] Pro-apoptotic members like Bax and Bak, when activated, lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. Anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. Some substituted indazoles can modulate the balance of these proteins, promoting the pro-apoptotic signals and leading to cell death.

Caption: Induction of apoptosis by substituted indazoles via the Bcl-2 family pathway.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of substituted indazoles, crucial for their development as therapeutic agents. The presented data, compiled in structured tables, and the detailed experimental protocols offer a valuable resource for researchers in the field. Furthermore, the visualization of key signaling pathways modulated by substituted indazoles provides a clear understanding of their mechanism of action at a molecular level. A comprehensive grasp of these fundamental properties is indispensable for the rational design and optimization of novel indazole-based drugs with enhanced efficacy and safety profiles.

References

- 1. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Apoptosis regulation by BCL-2 | PPTX [slideshare.net]

- 12. soc.chim.it [soc.chim.it]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 18. Synthesis and Photophysical Properties of 3-Substituted-1 H-Indazoles: A Pd-Catalyzed Double C-N Bond Formation Strategy via 1,6-Conjugate Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds, leading to the development of several clinically successful drugs. This technical guide provides a comprehensive overview of the medicinal chemistry of indazole derivatives, focusing on their therapeutic applications, structure-activity relationships, and the experimental methodologies used in their evaluation.

I. Therapeutic Applications and Quantitative Activity Data

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, ranging from potent enzyme inhibitors to modulators of key signaling pathways. This has translated into their successful application in oncology, inflammation, infectious diseases, and neurology. Below are curated tables summarizing the quantitative biological data for representative indazole derivatives across various therapeutic areas.

Table 1: Indazole Derivatives as Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The indazole scaffold has been extensively utilized in the development of potent kinase inhibitors.[1]

| Compound/Drug | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Context |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | Cell-free/Endothelial Cells |

| PDGFRβ, c-Kit | 1.6, 1.7 | Endothelial Cells | |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 | Cell-free |

| PDGFRα, PDGFRβ, c-Kit | 71, 84, 74-140 | Cell-free | |

| Niraparib | PARP-1, PARP-2 | 3.8, 2.1 | Cell-free |

| Indazole Derivative 17 | Aurora A, Aurora B | 26, 15 | Cell-free |

| Indazole Derivative 21 | Aurora B | 31 | Cell-free |

| Indazole Derivative 30 | Aurora A | 85 | Cell-free |

| Compound 102 | FGFR1 | 30.2 ± 1.9 | Enzymatic Assay |

| Compound 99 | FGFR1 | 2.9 | Enzymatic Assay |

| Compound 127 (Entrectinib) | ALK | 12 | Cell-free |

Table 2: Anti-Inflammatory Activity of Indazole Derivatives

Indazole derivatives have shown significant promise in the treatment of inflammatory conditions by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[2][3]

| Compound | Target | IC50 (µM) |

| Indazole | COX-2 | 23.42 |

| 5-Aminoindazole | COX-2 | 12.32 |

| 6-Nitroindazole | COX-2 | 18.76 |

| Indazole | TNF-α | 220.11 |

| 5-Aminoindazole | TNF-α | 230.19 |

Table 3: Antibacterial Activity of Indazole Derivatives

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Indazole derivatives have been identified as a promising class of compounds with activity against various bacterial strains.[4]

| Compound | Bacterial Strain | MIC (µg/mL) |

| Indazole Derivative 2 | E. faecalis | ~128 |

| Indazole Derivative 3 | E. faecalis | ~128 |

| Indazole Derivative 5 | S. aureus | 64-128 |

| S. epidermidis | 64-128 |

Table 4: Pharmacokinetic Parameters of Selected Indazole Drugs

Understanding the pharmacokinetic profile of a drug candidate is crucial for its development. The following table summarizes key pharmacokinetic parameters for some clinically approved indazole-based drugs.

| Drug | Bioavailability (F%) | Protein Binding (%) | Half-life (t1/2) | Metabolism |

| Axitinib | ~58% | >99% | 2.5-6.1 hours | Primarily CYP3A4/5 |

| Pazopanib | ~21% (highly variable) | >99% | ~31 hours | Primarily CYP3A4 |

| Niraparib | ~73% | ~83% | ~36 hours | Carboxylesterases |

II. Key Signaling Pathways Modulated by Indazole Derivatives

Indazole derivatives exert their therapeutic effects by modulating various intracellular signaling pathways that are often dysregulated in disease. The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions of indazole-based compounds with these pathways.

MAPK Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5] Many indazole-based kinase inhibitors target components of this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 3-iodo-1H-indazole-6-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-iodo-1H-indazole-6-carboxylate, a pivotal starting material in the synthesis of contemporary therapeutics. This document details its chemical properties, synthesis methodologies, and its significant role as a key intermediate in the development of targeted therapies, with a particular focus on the synthesis of the kinase inhibitor Axitinib.

Compound Profile

This compound is a functionalized indazole derivative that serves as a versatile scaffold in medicinal chemistry.[1][2] Its strategic combination of a reactive iodine atom at the 3-position and a carboxylate group at the 6-position makes it an ideal precursor for the construction of complex molecular architectures.[3]

| Property | Value | Reference |

| CAS Number | 885518-82-1 | [1][2][4] |

| Molecular Formula | C₉H₇IN₂O₂ | [4] |

| Molecular Weight | 302.07 g/mol | [4] |

| Appearance | Light yellow to beige solid | [1] |

| Purity | Typically >95%-98% (HPLC) | [2] |

| Boiling Point (Predicted) | 421.4 ± 25.0 °C | [4] |

| Density (Predicted) | 1.948 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 10.47 ± 0.40 | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of its precursor, Methyl 1H-indazole-6-carboxylate. Several protocols have been reported, primarily varying in the choice of base and solvent.

Synthesis of the Precursor: Methyl 1H-indazole-6-carboxylate

A common route to Methyl 1H-indazole-6-carboxylate, a crucial intermediate, is outlined below.[5]

Experimental Protocol: Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate [5]

-

A solution of methyl-1H-indole-6-carboxylate (0.19 g, 0.001 mol) and aqueous KOH (0.168 g, 0.003 mol) in acetone (10 ml) is stirred at 20°C for 30 minutes.[5]

-

Methyl iodide (1.5 ml, 0.0011 mol) is added to the mixture.[5]

-

The reaction is stirred for an additional 2 hours.[5]

-

The product is purified using column chromatography (ethyl acetate/hexane 1:9) and recrystallized from 70% EtOH to yield golden yellow needles.[5]

-

Yield: 65%[5]

Iodination of Methyl 1H-indazole-6-carboxylate

Two primary methods for the iodination step are presented below, offering flexibility in reagent and solvent selection.

Method A: Iodination using Potassium Hydroxide in DMF

| Reagent | Molar Ratio (to starting material) | Key Parameters | Yield | Reference |

| Methyl 1H-indazole-6-carboxylate | 1.0 | DMF (solvent), 0°C to room temp. | 93.3% | [6] |

| KOH | 2.25 | 1 hour reaction time | [6] | |

| Iodine (I₂) | 1.5 | [6] |

Experimental Protocol: Iodination using Potassium Hydroxide in DMF [6]

-

To a solution of methyl 1H-indazole-6-carboxylate (2.5 g, 14.2 mmol) in DMF (30 mL), add KOH (1.8 g, 31.9 mmol) in batches at 0 °C.[6]

-

Following the addition of KOH, add iodine (5.4 g, 21.3 mmol).[6]

-

Stir the reaction mixture at room temperature for 1 hour.[6]

-

Upon completion, pour the mixture into ice water and extract twice with ethyl acetate.[6]

-

Combine the organic phases, wash sequentially with 5% Na₂S₂O₄ aqueous solution and brine.[6]

-

Dry the organic layer and concentrate to dryness to afford methyl 3-iodoindazole-6-carboxylate as a yellow solid (4.0 g, 93.3% yield), which can be used in subsequent steps without further purification.[6]

Method B: Iodination using Sodium Hydroxide in Methanol

| Reagent | Molar Ratio (to starting material) | Key Parameters | Yield | Reference |

| Methyl 1H-indazole-6-carboxylate | 1.0 | Methanol (solvent), room temp. | High | [1] |

| NaOH | 1.18 | 1.5 hours total reaction time | [1] | |

| Iodine (I₂) | 1.18 | [1] |

Experimental Protocol: Iodination using Sodium Hydroxide in Methanol [1]

-

Add 3.0 g (17.0 mmol) of 1H-indazole-6-carboxylic acid methyl ester and 0.8 g (20.0 mmol) of sodium hydroxide to 50 mL of methanol in a reaction vessel and stir until dissolved.[1]

-

Add 5.2 g (20.0 mmol) of elemental iodine in batches at room temperature over 30 minutes.[1]

-

Allow the reaction to proceed for 1 hour, monitoring progress with thin-layer chromatography.[1]

-

After completion, evaporate the filtrate to dryness.[1]

-

Add 45 mL of saturated sodium sulfite solution and stir for 30 minutes to precipitate a solid.[1]

-

Filter and dry the filter cake to obtain the light yellow solid product.[1]

Application in Drug Development: The Synthesis of Axitinib

This compound is a crucial intermediate in the synthesis of several kinase inhibitors.[3][7] A prominent example is Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[8] The indazole core of this starting material forms the scaffold of the final drug molecule.

The iodine atom at the 3-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of various aryl and heteroaryl groups.[8][9]

Synthetic Pathway to Axitinib

A generalized synthetic pathway from a 3-iodo-indazole intermediate to Axitinib involves a Heck coupling reaction with 2-vinylpyridine, followed by further modifications at the 6-position.[10][11]

Caption: Generalized synthetic workflow from the starting material to Axitinib.

Targeted Signaling Pathway of Axitinib

Axitinib primarily targets VEGFRs 1, 2, and 3, which are key mediators of angiogenesis, the formation of new blood vessels. By inhibiting these receptors, Axitinib blocks the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to tumors.

Caption: Axitinib inhibits the VEGFR signaling pathway.

Conclusion

This compound is a high-value starting material with significant applications in the pharmaceutical industry. Its well-defined synthesis and the reactivity of its functional groups provide a robust platform for the development of novel therapeutics, particularly in the area of oncology. The successful application of this intermediate in the synthesis of Axitinib underscores its importance in modern drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, CasNo.885518-82-1 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER CAS#: 885518-82-1 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]